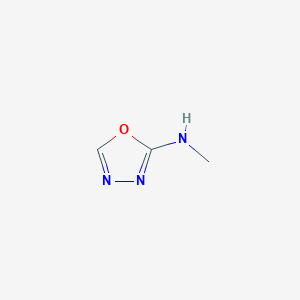
N-甲基-1,3,4-恶二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-methyl-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C3H5N3O . It is also known by its IUPAC name as N-methyl-1,3,4-oxadiazol-2-amine . The compound has a molecular weight of 99.09 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “N-methyl-1,3,4-oxadiazol-2-amine”, has been reported in various studies . For instance, one study described the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity . Another study discussed a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of “N-methyl-1,3,4-oxadiazol-2-amine” can be represented by the InChI code: 1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3, (H,4,6) . This indicates that the compound consists of one carbon atom, three hydrogen atoms, three nitrogen atoms, and one oxygen atom .
Physical and Chemical Properties Analysis
“N-methyl-1,3,4-oxadiazol-2-amine” is a solid at room temperature . The melting point of the compound is reported to be between 71-72°C .
科学研究应用
合成和化学应用
- 1,3,4-恶二唑衍生物的高效合成:已开发出一种在环境温度下使用(N-异氰基亚氨基)三苯基膦、仲胺、羧酸和芳香醛合成 2,5-二取代 1,3,4-恶二唑衍生物的方法,无需催化剂或活化 (Ramazani & Rezaei, 2010).
生物和医药应用
抗菌和抗癌潜力
一系列源自 2-氨基吡啶的恶二唑类似物对各种癌细胞系(包括白血病和肺癌)表现出显着的体外抗增殖活性。某些化合物还表现出显着的抗菌和抗真菌活性 (Ahsan & Shastri, 2015).
电致发光材料开发
合成了带有胺和烷基尾部的 1,3,4-恶二唑衍生物作为新型电致发光材料。胺的结构和烷基尾部的长度显着影响了这些衍生物的相结构 (Mochizuki 等人,2000 年).
高能材料前体的合成
合成了高能材料前体 5-((5-氨基-2H-四唑-2-基)甲基)-1,3,4-恶二唑-2-胺并对其进行了表征。该结构表现出形成二维分子层的分子间氢键,并显示出强 π 相互作用 (Zhu 等人,2021 年).
抗氧化活性研究
1,3,4-恶二唑-2-胺的超声波辅助合成显示出显着的抗氧化特性,表明在治疗与氧化应激相关的疾病(如癌症和糖尿病)中具有潜在用途 (Beyzaei 等人,2021 年).
抗炎剂的开发
合成了一系列 1,3,4-恶二唑衍生物,并评估了它们的自由基清除和抗炎特性,显示出显着的体内抗炎活性 (Iyer 等人,2016 年).
未来方向
The future directions for “N-methyl-1,3,4-oxadiazol-2-amine” and its derivatives could involve further exploration of their biological activities, particularly for cancer treatment . Structural modifications are important to ensure high cytotoxicity towards malignant cells . These compounds have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins . Further refinement of 1,3,4-oxadiazole as anti-infective agents is also suggested .
作用机制
Target of Action
N-methyl-1,3,4-oxadiazol-2-amine primarily targets various enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes . This interaction results in the disruption of the normal functioning of these enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts DNA synthesis, while the inhibition of HDAC affects gene expression . Similarly, the inhibition of topoisomerase II disrupts DNA replication, and the inhibition of telomerase affects cell proliferation .
Pharmacokinetics
The compound’s molecular weight of 9909 suggests that it may have good bioavailability .
Result of Action
The result of N-methyl-1,3,4-oxadiazol-2-amine’s action is the disruption of normal cellular processes, leading to potential cytotoxic effects . This makes it a promising candidate for the development of anticancer drugs .
Action Environment
The action, efficacy, and stability of N-methyl-1,3,4-oxadiazol-2-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s interaction with its targets can be influenced by the pH and the presence of other molecules in the cellular environment.
属性
IUPAC Name |
N-methyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3,(H,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJEBLQKJTZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
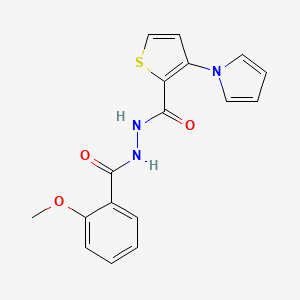

![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)
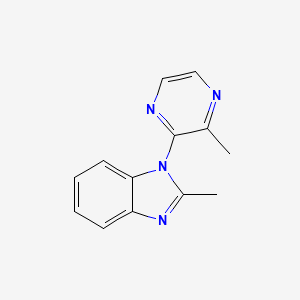
![3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896788.png)

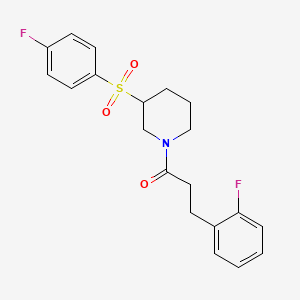
![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)

![2-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896797.png)
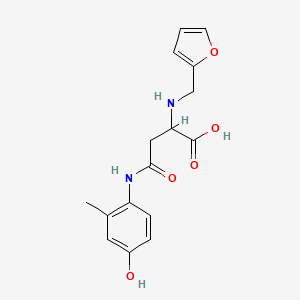
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide](/img/structure/B2896801.png)
![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896804.png)
